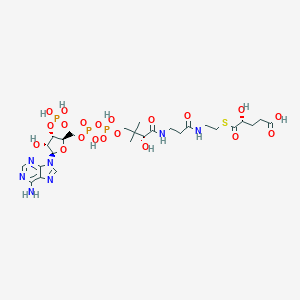
2-Hydroxyglutaryl-1-coenzyme A
Vue d'ensemble
Description
2-Hydroxyglutaryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid . It is involved in the degradation of the branched-chain amino acids, phytol, and Lys .
Synthesis Analysis
The synthesis of 2-Hydroxyglutaryl-CoA involves enzymes such as isovaleryl-CoA dehydrogenase and 2-hydroxyglutarate dehydrogenase . Isovaleryl-CoA dehydrogenase is involved in the degradation of the branched-chain amino acids, phytol, and Lys, while 2-hydroxyglutarate dehydrogenase is involved exclusively in Lys degradation .Molecular Structure Analysis
The molecular structure of 2-Hydroxyglutaryl-CoA is derived from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid .Chemical Reactions Analysis
2-Hydroxyglutaryl-CoA is involved in the degradation of the branched-chain amino acids, phytol, and Lys . It acts as an electron donor to the ubiquinol pool via an ETF/ETFQO-mediated route .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyglutaryl-CoA can be analyzed using liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) .Applications De Recherche Scientifique
Role in Metabolic Disorders : 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency, a related enzyme to 2-Hydroxyglutaryl-1-coenzyme A, has been studied for its role in metabolic disorders. It is associated with severe infantile hypoglycemia, metabolic acidosis, hepatomegaly, lethargy or coma, and apnea. Research indicates considerable heterogeneity in clinical and biochemical presentation, and acute episodes of illness can be mistaken for other conditions like Reye syndrome (Gibson, Breuer, & Nyhan, 1988).
Enzyme Activity Measurement : Studies have developed methods for measuring the activity of enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A lyase, which is closely related to 2-Hydroxyglutaryl-1-coenzyme A in cellular processes. These methods involve radiochemical assays and are suitable for clinical laboratory settings, aiding in the diagnosis of related enzyme deficiencies (Gibson et al., 1990).
Structural and Functional Studies : Research has also focused on understanding the domain structure and membrane orientation of enzymes like 3-hydroxy-3-methylglutaryl coenzyme A reductase, which share a relationship with 2-Hydroxyglutaryl-1-coenzyme A. Such studies contribute to our understanding of cholesterol biosynthesis and have implications for conditions like atherosclerosis (Liscum et al., 1985).
Applications in Biotechnology : Coenzyme Q10 production, which utilizes enzymes like 3-hydroxy-3-methylglutaryl coenzyme A reductase, is a significant area of research. This involves developing strains through mutagenesis and metabolic engineering, with implications in medical and nutritional fields (Choi, Ryu, & Seo, 2005).
Signaling Functions in Cells : The role of CoA (coenzyme A) derivatives, including 2-Hydroxyglutaryl-1-coenzyme A, in cellular signaling has been a subject of research. These compounds are involved in diverse biochemical reactions and have implications in cellular metabolism regulation (Davaapil, Tsuchiya, & Gout, 2014).
Orientations Futures
Future research could focus on the oxygen sensitivity of 2-Hydroxyglutaryl-CoA dehydratase, which is extremely oxygen-sensitive and can only survive in the gut, where the combustion of butyrate produced by the microbiome consumes the oxygen and provides a strict anaerobic environment . This could have implications for understanding the role of 2-Hydroxyglutaryl-CoA in various biological processes and potential therapeutic applications.
Propriétés
IUPAC Name |
(4R)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,14-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRSBJZNLOYNNR-WZZMXTMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O20P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920562 | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-2-hydroxybutanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyglutaryl-1-coenzyme A | |
CAS RN |
111769-66-5 | |
| Record name | Coenzyme A, S-[5-hydrogen (2R)-2-hydroxypentanedioate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111769-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyglutaryl-1-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111769665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-2-hydroxybutanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
